molecular formula C16H14N2O2 B163033 1-Nicotinoyl-4-phenyl-2-pyrrolidinone CAS No. 137427-83-9

1-Nicotinoyl-4-phenyl-2-pyrrolidinone

Cat. No. B163033
M. Wt: 266.29 g/mol
InChI Key: XDIBPFPBFNGMGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Nicotinoyl-4-phenyl-2-pyrrolidinone (NPP) is a chemical compound that belongs to the class of pyrrolidinones. It is known for its diverse pharmacological properties and is widely studied for its potential therapeutic applications. NPP has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism Of Action

The mechanism of action of 1-Nicotinoyl-4-phenyl-2-pyrrolidinone is not fully understood, but it is believed to act through multiple pathways. 1-Nicotinoyl-4-phenyl-2-pyrrolidinone has been found to inhibit the production of reactive oxygen species (ROS) and to scavenge free radicals, which can prevent oxidative damage to cells. 1-Nicotinoyl-4-phenyl-2-pyrrolidinone has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cell survival.

Biochemical And Physiological Effects

1-Nicotinoyl-4-phenyl-2-pyrrolidinone has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines and chemokines, which can help to alleviate inflammation. 1-Nicotinoyl-4-phenyl-2-pyrrolidinone has also been found to increase the activity of antioxidant enzymes, which can protect cells from oxidative stress-induced damage. Additionally, 1-Nicotinoyl-4-phenyl-2-pyrrolidinone has been found to induce apoptosis in cancer cells, which can lead to the death of cancer cells.

Advantages And Limitations For Lab Experiments

1-Nicotinoyl-4-phenyl-2-pyrrolidinone has several advantages for lab experiments. It is a stable compound that can be easily synthesized, and its biological activity has been well-established. 1-Nicotinoyl-4-phenyl-2-pyrrolidinone also has low toxicity, which makes it a safe compound to use in experiments. However, there are some limitations to using 1-Nicotinoyl-4-phenyl-2-pyrrolidinone in lab experiments. Its solubility in water is limited, which can make it difficult to use in aqueous solutions. Additionally, the mechanism of action of 1-Nicotinoyl-4-phenyl-2-pyrrolidinone is not fully understood, which can make it challenging to design experiments to investigate its biological activity.

Future Directions

There are several future directions for the study of 1-Nicotinoyl-4-phenyl-2-pyrrolidinone. One potential area of research is the development of 1-Nicotinoyl-4-phenyl-2-pyrrolidinone-based therapies for inflammatory diseases and cancer. Additionally, the mechanism of action of 1-Nicotinoyl-4-phenyl-2-pyrrolidinone could be further investigated to better understand its biological activity. The development of new synthesis methods for 1-Nicotinoyl-4-phenyl-2-pyrrolidinone could also be explored to improve its solubility and ease of use in lab experiments. Overall, the study of 1-Nicotinoyl-4-phenyl-2-pyrrolidinone has the potential to lead to the development of new therapeutic agents for a variety of diseases.

Synthesis Methods

1-Nicotinoyl-4-phenyl-2-pyrrolidinone can be synthesized through various methods, including the reaction of nicotinic acid and phenylhydrazine in the presence of acetic acid and sulfuric acid. Another method involves the reaction of 2-acetylpyrrole and phenylhydrazine in the presence of acetic acid and sulfuric acid. The synthesis of 1-Nicotinoyl-4-phenyl-2-pyrrolidinone using these methods has been well-established and widely used in the laboratory.

Scientific Research Applications

1-Nicotinoyl-4-phenyl-2-pyrrolidinone has been extensively studied for its therapeutic potential in various diseases. It has been found to exhibit anti-inflammatory properties by inhibiting the production of inflammatory cytokines and chemokines. 1-Nicotinoyl-4-phenyl-2-pyrrolidinone has also been found to have antioxidant properties, which can protect cells from oxidative stress-induced damage. Additionally, 1-Nicotinoyl-4-phenyl-2-pyrrolidinone has been investigated for its anticancer properties, as it has been found to induce apoptosis in cancer cells.

properties

CAS RN

137427-83-9

Product Name

1-Nicotinoyl-4-phenyl-2-pyrrolidinone

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

4-phenyl-1-(pyridine-3-carbonyl)pyrrolidin-2-one

InChI

InChI=1S/C16H14N2O2/c19-15-9-14(12-5-2-1-3-6-12)11-18(15)16(20)13-7-4-8-17-10-13/h1-8,10,14H,9,11H2

InChI Key

XDIBPFPBFNGMGH-UHFFFAOYSA-N

SMILES

C1C(CN(C1=O)C(=O)C2=CN=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1C(CN(C1=O)C(=O)C2=CN=CC=C2)C3=CC=CC=C3

solubility

34.8 [ug/mL]

synonyms

1-Nicotinoyl-4-phenyl-2-pyrrolidinone

Origin of Product

United States

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